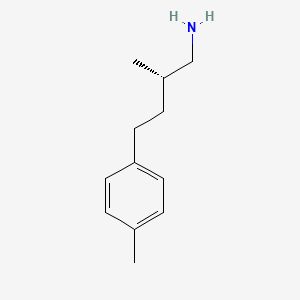

(2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine

Description

(2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine is a chiral primary amine characterized by a butan-1-amine backbone with a methyl group at the second carbon and a 4-methylphenyl substituent at the fourth carbon. Its molecular formula is C₁₂H₁₉N, with a molar mass of 177.29 g/mol. The stereochemistry at the second carbon (S-configuration) and the aromatic 4-methylphenyl group influence its physicochemical properties, such as solubility, boiling point, and intermolecular interactions.

Properties

IUPAC Name |

(2S)-2-methyl-4-(4-methylphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11H,5,8-9,13H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKSZRNWFHTYHP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC[C@H](C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylbutan-1-amine.

Condensation Reaction: The first step involves a condensation reaction between 4-methylbenzaldehyde and 2-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with halogens or other nucleophiles.

Scientific Research Applications

(2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related amines:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| (2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine (Target) | C₁₂H₁₉N | 177.29 | 4-methylphenyl, 2-methyl, primary amine (position 1) | Chiral center (S-configuration), aromatic hydrophobic group, linear aliphatic chain |

| 2-Methyl-4-(4-methylphenyl)butan-2-amine (Isomer) | C₁₂H₁₉N | 177.29 | 4-methylphenyl, 2-methyl, secondary amine (position 2) | Non-chiral, branched amine group, altered solvation and reactivity |

| 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine | C₁₀H₂₁NO | 171.28 | Tetrahydro-2H-pyran-4-yl, 2-methyl | Cyclic ether substituent, enhanced polarity, potential hydrogen-bonding capability |

| (4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine | C₁₆H₂₁NS | 259.41 | Thiophene, phenyl | Sulfur-containing heterocycle, increased electron density, potential for π-π stacking |

| (4-fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-fluorophenyl, phenyl, tertiary amine | Fluorine atom (electron-withdrawing), bulky aromatic groups, steric hindrance |

Physicochemical and Functional Differences

Solubility and Polarity

- The 4-methylphenyl group in the target compound increases hydrophobicity compared to the tetrahydro-2H-pyran-4-yl substituent in , which introduces oxygen-mediated polarity.

- The thiophene group in enhances solubility in polar aprotic solvents due to sulfur’s electronegativity, while the fluorine atom in reduces solubility in non-polar media .

Viscosity and Solvation Effects

Evidence from 1-alkanol + primary amine systems (e.g., propan-1-amine and butan-1-amine) suggests that larger solvation effects correlate with lower viscosity deviations (ηΔ) . For the target compound:

- Steric hindrance in tertiary amines (e.g., ) likely diminishes solvation efficiency compared to primary amines .

Stereochemical and Electronic Impacts

Research Findings and Data Gaps

Biological Activity

(2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine, also known as a substituted phenylbutanamine, has garnered attention for its potential biological activities. This compound is structurally characterized by a chiral center and a 4-methyl group on the phenyl ring, which may influence its interaction with biological targets and its pharmacological effects.

- Molecular Formula : C11H17N

- Molecular Weight : 163.26 g/mol

- Stereochemistry : The compound exists in an S configuration at the chiral center, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions.

Potential Molecular Targets

- Dopamine Receptors : The compound may act as an inhibitor or activator of dopamine receptors, influencing dopaminergic signaling pathways.

- Norepinephrine Transporters : Its interaction with norepinephrine transporters suggests potential implications in the treatment of mood disorders.

Biological Activity Overview

Research indicates that this compound exhibits various biological effects, including:

- Stimulant Effects : Similar to other phenylalkylamines, it may display stimulant properties, potentially enhancing alertness and energy levels.

- Neuroprotective Properties : Preliminary studies suggest that the compound could exert neuroprotective effects through modulation of oxidative stress pathways.

- Antidepressant-like Activity : Some evidence points towards its potential role in alleviating symptoms of depression by influencing monoaminergic systems.

Study 1: Neuropharmacological Assessment

A study evaluated the effects of this compound on rodent models. The findings indicated:

- Increased locomotor activity in treated animals compared to controls.

- Enhanced performance in tasks measuring cognitive function, suggesting possible nootropic effects.

Study 2: Toxicological Evaluation

In a toxicological assessment, doses ranging from 0.4 to 50 mg/kg were administered to rats over a period of 42 days. Notable observations included:

- Dose-dependent changes in organ weights.

- Histopathological abnormalities in liver and kidney tissues at higher doses, indicating potential toxicity concerns that warrant further investigation .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (2S)-2-Methyl-4-phenylbutan-1-amine | Lacks the 4-methyl group | Less potent in dopaminergic modulation |

| (2S)-2-Methyl-4-(4-chlorophenyl)butan-1-amine | Contains a chlorine atom instead | Potentially different receptor affinity |

| (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine | Different stereochemistry | Varies in biological potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.